![molecular formula C12H10ClNO2 B3047834 beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester CAS No. 14561-93-4](/img/structure/B3047834.png)
beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the transesterification of β-keto esters . This process is a useful transformation in organic synthesis, particularly for the synthesis of compounds of pharmaceutical importance . The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .Molecular Structure Analysis
The molecular structure of beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester is represented by the formula C12H10ClNO2.Chemical Reactions Analysis
The chemical reactions involving beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester are likely to involve transesterification . This process is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry . β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters .Scientific Research Applications
Cyanoacrylate Adhesives
Cyanoacrylate adhesives are widely used in various fields of engineering and medicine . They are known for their high curing speed at room temperature, good adhesion to most materials, high strength characteristics, low material consumption, and lack of solvents .
Biocompatibility and Biodegradation
Cyanoacrylate adhesives are widespread in different areas of medicine owing to their low toxicity, biocompatibility, and fairly rapid biodegradation .
3D Prototyping Models
Cyanoacrylates have been applied for obtaining 3D prototyping models .
Fingerprinting in Forensic Science
Cyanoacrylates are used for fingerprinting in forensic science .
Drug Carriers of Prolonged Action
Cyanoacrylates have been used for creating drug carriers of prolonged action .
Glass Ionomer Cements
Cyanoacrylates have been used in glass ionomer cements .
Nanofibers and Photoresists
Cyanoacrylates have been used for obtaining nanofibers and photoresists .
Biomimetic Adhesives in Medicine
Cyanoacrylates have been used for creating biomimetic adhesives in medicine .
Mechanism of Action
The mechanism of action for the reactions involving beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester likely involves the formation of an enol intermediate or an acylketene intermediate . These intermediates are formed due to the chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton .
properties
IUPAC Name |
ethyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFSDKAHBOTEAG-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester | |
CAS RN |
14561-93-4 | |
Record name | Acrylic acid, 3-(o-chlorophenyl)-2-cyano-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-CHLORO-ALPHA-CYANOCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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